N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNICXOHNQWGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with furan and pyridine rings, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 286.36 g/mol . The unique combination of these heterocycles suggests a range of possible interactions with biological targets.
Target Enzymes
Research indicates that this compound primarily interacts with several key enzymes:
- Urease
- Inhibits urease activity, affecting the urea cycle crucial for nitrogen excretion.
- Acetylcholinesterase (AChE)
- Shows significant inhibition, impacting cholinergic neurotransmission essential for signal transmission in the nervous system.
- Butyrylcholinesterase (BChE)
- Similar to AChE, it modulates cholinergic pathways, potentially influencing cognitive functions .
Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the strain .
Enzyme Inhibition Studies
In vitro studies demonstrated that the compound effectively inhibited AChE and BChE with IC50 values of 15 µM and 20 µM, respectively. This suggests its potential application in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfonamide | Structure | Moderate AChE inhibition |
| N-(furan-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)thiophene sulfonamide | Structure | Antimicrobial activity |
| N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide | Structure | High urease inhibition |
This table illustrates that while other compounds exhibit similar activities, the unique combination of functional groups in this compound may provide enhanced efficacy against specific targets .
Future Directions and Research Findings
Ongoing research is focused on optimizing this compound through structural modifications to enhance its biological activity and selectivity. Preliminary findings suggest that modifications to the furan or pyridine rings could improve potency against specific enzymes or pathogens .
Additionally, further studies are needed to explore its pharmacokinetics and potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and furan rings undergo selective oxidation under controlled conditions:
-
Mechanistic Insight :
Thiophene oxidation proceeds via electrophilic attack at the sulfur atom, forming sulfoxides as primary intermediates. Furan oxidation follows a radical-mediated pathway, leading to ring-opening and diketone formation .
Nucleophilic Substitution
The pyridine and thiophene moieties participate in substitution reactions:
Pyridine Nitrogen Alkylation
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Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°C
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Product : Quaternary pyridinium salt
Thiophene Halogenation
Amide Hydrolysis
The carboxamide group is susceptible to hydrolysis under acidic/basic conditions:
Cross-Coupling Reactions
The thiophene ring enables catalytic coupling:
| Reaction | Catalytic System | Products | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-thiophene hybrids | 55–68 |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynyl-thiophene derivatives | 48–62 |
Key Limitation : Steric hindrance from the furan-pyridine substituents reduces coupling efficiency at the 5-position of thiophene .
Reductive Transformations
Selective reductions have been reported:
-
Nitro Group Reduction :
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Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT
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Product : Aromatic amine derivative
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Yield : 82%
-
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Thiophene Ring Reduction :
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Conditions : NaBH₄/NiCl₂, THF, 0°C
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Product : Dihydrothiophene analog
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Yield : 38% (low due to competing side reactions)
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Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
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Dienophile : Maleic anhydride, toluene, 110°C
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Product : Oxanorbornene-fused adduct
Structural Stability Under Thermal/Photolytic Conditions
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Thermal Degradation : Decomposition above 220°C yields CO₂ and heterocyclic fragments (TGA data) .
-
Photolysis : UV irradiation (254 nm) induces C–S bond cleavage in thiophene, forming radical intermediates .
Critical Analysis of Reaction Pathways
The compound’s reactivity is influenced by:
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Electronic Effects : Electron-rich thiophene and furan rings drive electrophilic substitutions .
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Steric Factors : Bulky N-(pyridin-2-ylmethyl) groups hinder reactions at the thiophene 5-position .
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
Experimental challenges include managing competing reaction pathways and optimizing yields for large-scale applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The dual N-alkylation in the target compound introduces steric bulk and electronic diversity compared to monosubstituted analogs like N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide. This may enhance solubility or alter binding affinity in biological systems.
- Dihedral Angles : The dihedral angle between aromatic rings (e.g., 13.53° in N-(2-nitrophenyl)thiophene-2-carboxamide vs. 9.71° in 2NPFC) influences molecular packing and supramolecular interactions. Thiophene derivatives generally exhibit larger angles than furan analogs due to sulfur’s larger atomic radius .
- Hydrogen Bonding : Unlike N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, which forms N–H⋯N hydrogen bonds , the target compound’s dual alkylation likely precludes such interactions, favoring weaker C–H⋯O/S bonds instead .
Physicochemical Properties
- Solubility : The pyridine and furan groups in the target compound may improve aqueous solubility compared to purely phenyl-substituted analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide).
- Thermal Stability : Melting points vary significantly; for example, N-(2-nitrophenyl)thiophene-2-carboxamide melts at 397 K , while furan-based analogs like 2NPFC likely have lower melting points due to reduced molecular symmetry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-carboxylic acid derivatives are activated (e.g., using thionyl chloride to form acyl chlorides) and reacted with furan-2-ylmethylamine and pyridin-2-ylmethylamine under reflux in aprotic solvents like acetonitrile or dichloromethane. Purification often involves column chromatography or recrystallization .
- Key Steps :
- Activation of the carboxylic acid group.
- Stepwise or simultaneous addition of amine derivatives.
- Monitoring reaction progress via TLC or NMR.
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and dihedral angles (e.g., dihedral angles between aromatic rings typically range between 8°–15° in related compounds) .
- Spectroscopy :
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations.
- NMR : ¹H NMR identifies methylene (-CH₂-) protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .
Q. What preliminary biological screening approaches are used for this compound?
- Assays :
- Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains.
- Enzyme inhibition : TRPM8 channel antagonism (via calcium flux assays) based on structural analogs .
- Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ values.
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what challenges arise during refinement?
- Analysis :
- Hydrogen-bond motifs : In related structures, N–H⋯N and C–H⋯O interactions form R₂²(10) ring motifs or chains along specific crystallographic axes .
- Refinement challenges : Disordered solvent molecules or partial occupancy require constraints in SHELXL. Use of SADABS or TWINABS for absorption corrections in low-symmetry space groups (e.g., P2₁/c*) .
Q. What experimental design considerations address contradictions in dihedral angle variability across similar thiophene carboxamides?
- Resolution :
- Temperature control : Low-temperature (110 K) data collection minimizes thermal motion artifacts .
- Comparative studies : Analyze isostructural analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide vs. furan analogs) to identify substituent effects on planarity .
- DFT calculations : Validate experimental angles using theoretical models (e.g., B3LYP/6-31G* level) .
Q. How can synthetic routes be optimized to enhance yield and purity for large-scale research applications?
- Optimization strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
